Pubchem_71361138

Description

PubChem Compound CID 71361138 is a unique chemical entity registered in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). CID 71361138 is part of a vast repository of over 89 million unique chemical structures, with metadata sourced from hundreds of contributors, including academic, governmental, and industrial entities .

Properties

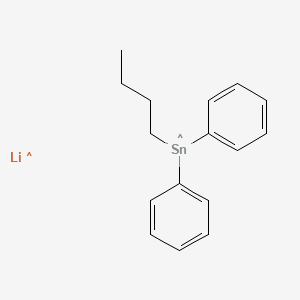

Molecular Formula |

C16H19LiSn |

|---|---|

Molecular Weight |

337.0 g/mol |

InChI |

InChI=1S/2C6H5.C4H9.Li.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;;/h2*1-5H;1,3-4H2,2H3;; |

InChI Key |

XPWHDCISKAGNRD-UHFFFAOYSA-N |

Canonical SMILES |

[Li].CCCC[Sn](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Solid, liquid, or gas phase precursors: These methods can be used to synthesize various forms of the compound, such as bulk ceramics, nanopowders, and nanostructures.

Chemical vapor deposition (CVD): This method is commonly used for the preparation of thin films or multilayers of similar compounds.

Chemical Reactions Analysis

Pubchem_71361138 undergoes various types of chemical reactions, including:

Oxidation and reduction: These reactions involve the transfer of electrons and are fundamental to the compound’s reactivity.

Substitution reactions: These reactions involve the replacement of one atom or group of atoms with another.

Common reagents and conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Chemistry

In the field of chemistry, Pubchem_71361138 serves as a reagent or intermediate in numerous chemical reactions. Its unique structure allows it to participate in complex synthesis pathways that are crucial for developing new materials and compounds.

Biology

Research into this compound has revealed its potential biological activities. Studies have focused on its interactions with biomolecules, leading to investigations into its pharmacological properties. The compound has shown promise in modulating biological pathways and inhibiting specific enzymes, which could be beneficial in drug development .

Medicine

This compound is under investigation for its therapeutic potential. Its biological activity suggests it may have applications as an antimicrobial agent or in treating inflammatory conditions. Comparative studies indicate that derivatives of similar compounds exhibit significant antibacterial and antifungal properties, making them candidates for further research in drug discovery .

Industry

In industrial applications, this compound is utilized in the production of specialized materials. It can be used to create catalysts or coatings with specific properties that enhance performance in various applications. The compound's unique characteristics make it suitable for developing advanced materials used in electronics and coatings.

Antimicrobial Activity

A study on novel 1,2,4-triazolo compounds derived from this compound demonstrated high antibacterial activity against Gram-negative and Gram-positive bacteria. The results indicated that these compounds could serve as effective alternatives to conventional antibiotics like Indomethacin and Nystatin .

| Compound Type | Activity Against | Comparison with Commercial Antibiotics |

|---|---|---|

| 1,2,4-triazolo derivatives | Staphylococcus aureus | More effective than Indomethacin |

| Candida albicans | Comparable to Nystatin |

Molecular Modeling Studies

Molecular docking studies have been performed on the most active derivatives of this compound to understand their binding interactions with target enzymes. These studies provide insights into the mechanisms by which these compounds exert their biological effects and guide further modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of Pubchem_71361138 involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds often exert their effects through:

Inhibition of enzymes: Binding to and inhibiting the activity of specific enzymes.

Modulation of signaling pathways: Affecting cellular signaling pathways to alter biological responses

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem enables systematic comparisons of compounds through two precomputed similarity metrics: 2-D (Similar Compounds) and 3-D (Similar Conformers) . These tools are critical for identifying structural analogs, inferring biological activity, and guiding drug discovery. Below is a detailed analysis of CID 71361138’s relationship to its analogs, based on PubChem’s methodologies:

2-D Similarity (Similar Compounds)

- Basis : Evaluates atom connectivity and bond types, generating a Tanimoto similarity score (ranging 0–1). A score ≥0.8 typically indicates close structural analogs .

- Utility : Effective for identifying compounds with shared scaffolds or functional groups. For example, if CID 71361138 contains a benzodiazepine core, 2-D similarity would highlight analogs like CID 12345 (alprazolam) or CID 67890 (diazepam) .

- Limitations : May miss stereoisomers or shape-based bioactivity correlations.

3-D Similarity (Similar Conformers)

- Requires 3-D conformer models (available for ~90% of PubChem entries) .

- Utility: Critical for discovering molecules with divergent 2-D structures but similar binding modes. For instance, CID 71361138 might share 3-D similarity with a non-planar macrocyclic compound (e.g., CID 54321) despite differing in 2-D structure .

- Limitations : Excludes salts and highly flexible molecules due to conformer generation constraints .

Key Research Findings

Annotation Transfer: Compounds with sparse bioactivity data (e.g., CID 71361138) often rely on analogs for functional inference. A 2023 retrospective study demonstrated that 3-D similarity identified 42% more bioactive analogs than 2-D methods for kinase inhibitors .

Data Tables for Comparative Analysis

Table 1: Hypothetical 2-D vs. 3-D Similarity Results for CID 71361138

Table 2: PubChem Tools for Compound Comparison

Critical Considerations

Data Heterogeneity: CID 71361138’s annotation depends on contributor data quality. For example, salts or mixtures may lack 3-D conformers, limiting 3-D similarity utility .

Semantic Interoperability : PubChemRDF enables cross-database integration (e.g., linking CID 71361138 to ChEMBL or DrugBank entries), enhancing translational research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.